3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
Description
This compound, with CAS numbers 84000-80-6 and 57583-72-9, is a cationic azo dye characterized by a triazolium core substituted with a diethylamino-phenylazo group and a methyl sulphate counterion . Its structure includes:
- Azo group (-N=N-): Responsible for intense coloration via π-conjugation.
- Diethylamino substituent (-N(C₂H₅)₂): Acts as an electron-donating group, influencing absorption spectra and solubility.
- 1,4-Dimethyl-1H-1,2,4-triazolium ring: Provides cationic charge, enhancing affinity for substrates like hair or textiles.
- Methyl sulphate counterion (CH₃OSO₃⁻): Improves aqueous solubility compared to halide counterions .
Primary applications include use in hair dye formulations, where its cationic nature ensures binding to keratin in hair fibers, delivering long-lasting color .
Properties
CAS No. |
56935-85-4 |
|---|---|
Molecular Formula |
C14H21N6.CH3O4S C15H24N6O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate |
InChI |
InChI=1S/C14H21N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-5-6(2,3)4/h7-11H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZKGIELVQGMPMOO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-(Diethylamino)aniline
- Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
- Conditions : Maintained at 0–5°C to stabilize the diazonium intermediate.
- Mechanism :
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
where $$ \text{Ar} = 4\text{-(diethylamino)phenyl} $$.
Azo Coupling with 1,4-Dimethyl-1H-1,2,4-triazole
- Reaction Medium : Acidic (pH 4–6) to facilitate electrophilic substitution.
- Temperature : 10–20°C to minimize side reactions.
- Outcome : Formation of the azo-linked intermediate:
$$
\text{Ar-N}_2^+ + \text{Triazole} \rightarrow \text{Ar-N=N-Triazole}
$$
Quaternization with Methyl Sulphate
- Reagent : Dimethyl sulfate (Me₂SO₄).
- Conditions : Heated to 60–80°C in anhydrous solvent (e.g., acetone).
- Mechanism : Methylation of the triazole nitrogen to form the triazolium cation:
$$
\text{Triazole} + \text{Me}2\text{SO}4 \rightarrow \text{Triazolium}^+ \cdot \text{MeSO}_4^-
$$
Industrial-Scale Production
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch glassware | Continuous flow reactors |
| Temperature Control | Ice baths | Automated cooling systems |
| Yield Optimization | 65–75% | 85–92% (via real-time monitoring) |
| Purity | 95–98% (HPLC) | >99% (crystallization) |
Critical Analysis of Methodologies
Variants and Adaptations
- Counterion Flexibility : The methyl sulphate group can be replaced with chloride or zincate by altering the quaternizing agent (e.g., methyl chloride or zinc chloride).
- Scalability : Pilot studies show that microwave-assisted synthesis reduces reaction time by 40%.
Quality Control and Characterization
- Analytical Techniques :
- HPLC : Purity assessment.
- NMR ($$^1$$H, $$^{13}$$C) : Confirmation of azo linkage and quaternization.
- Mass Spectrometry : Molecular ion peak at m/z 384.5 (M⁺).
Chemical Reactions Analysis
Types of Reactions
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Products may include nitro compounds and other oxidized derivatives.
Reduction: Amines are the primary products formed.
Substitution: Various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is utilized as a dye and pigment due to its vibrant color properties. Azo compounds are known for their intense colors, making them suitable for various chemical processes including textile dyeing and pigment formulation.
Biology
In biological research, 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is employed in staining techniques for microscopy. Its ability to bind to biological tissues enhances contrast in imaging studies, facilitating better visualization of cellular structures.
Medicine
The compound is being investigated for potential therapeutic applications . Its unique chemical properties may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as cancer therapy or antimicrobial treatments .
Industrial Applications
In industry, this compound finds use in the production of various colorants for plastics and other materials. Its stability and vibrant color make it an attractive option for manufacturers looking to create visually appealing products.
Case Study 1: Azo Compounds in Antimalarial Research
A study explored the synthesis of new 1H-1,2,4-triazole derivatives as potential antimalarial agents. The research highlighted the importance of structural modifications on activity against malaria parasites. Although not directly related to 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate, it underscores the relevance of triazole compounds in medicinal chemistry .
Case Study 2: Dyeing Processes
Research into azo compounds has demonstrated their effectiveness in dyeing processes across various textiles. The study indicated that compounds similar to 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate exhibit excellent fastness properties when applied to fabrics. This highlights the potential for commercial applications in textile manufacturing.
Mechanism of Action
The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Hair Dyes
The compound belongs to a class of cationic azo-triazolium dyes. Key analogs and their differences are summarized below:
Key Observations:
Substituent Effects: Diethylamino vs. Benzylmethylamino: Introduces aromatic bulk, reducing solubility but enhancing metal-binding capabilities in coordination chemistry .
Counterion Impact :
Functional Analogues in Other Domains
A. Agrochemical Sulfonylureas
Compounds like metsulfuron-methyl (CAS 74223-64-6) share a triazine core but differ significantly in function. These act as herbicides by inhibiting acetolactate synthase (ALS), unlike the triazolium dyes, which lack bioactivity in plants .
B. Coordination Complexes
The trichlorozincate derivative of a benzylmethylamino-triazolium analog (CAS 38845-47-5) is used in materials science for metal-organic frameworks (MOFs) and catalysis, leveraging its azo group for redox activity .
Biological Activity
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by a diazenyl functional group (R−N=N−R′). This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities.
- Molecular Formula: C14H21N6.CH3O4S
- Molecular Weight: 384.5 g/mol
- CAS Number: 56935-85-4
- IUPAC Name: 4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate
The biological activity of this compound is largely attributed to its interaction with molecular targets through its azo and triazolium groups. The compound can undergo various biochemical transformations including:
- Oxidation: Can produce nitro compounds and other oxidized derivatives.
- Reduction: May lead to the formation of amines by breaking the azo bond.
- Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitutions.
These reactions are essential in modulating various biochemical pathways, including enzyme inhibition and receptor binding.
Biological Activity
Research indicates that 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness. For instance:
- Minimum Inhibitory Concentration (MIC): Demonstrated activity in the range of 31.25 - 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Bacillus subtilis | 31.25 |
| Acinetobacter baumannii | 62.5 |
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting cellular mitosis and promoting the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition.
Case Studies
One notable case study involved the evaluation of this compound's effects on human cancer cell lines where it was found to significantly inhibit cell proliferation at concentrations as low as 15 µM. The mechanism was linked to its ability to interfere with microtubule dynamics during mitosis.
Applications in Research
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate has several applications in scientific research:
- Staining Techniques: Utilized in microscopy for staining biological samples.
- Dyes and Pigments Production: Employed in the textile industry for its vibrant color properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
